3-Epi-Deoxynegamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Epi-Deoxynegamycin is a derivative of negamycin, a compound originally isolated from the bacterium Streptomyces purpeofuscus. Negamycin is known for its antimicrobial activity against Gram-negative bacteria and its ability to induce readthrough of premature termination codons (PTCs) in genetic sequences. This compound, specifically, has been studied for its enhanced readthrough activity, making it a promising candidate for treating genetic disorders caused by nonsense mutations .

Méthodes De Préparation

The synthesis of 3-Epi-Deoxynegamycin involves several steps, starting from the natural compound negamycin. The synthetic route typically includes the following steps:

Hydrogenation: Negamycin undergoes hydrogenation to remove specific functional groups.

Epimerization: The hydrogenated product is then subjected to epimerization to convert it into the 3-epi form.

Deoxygenation: Finally, the compound undergoes deoxygenation to yield this compound.

Analyse Des Réactions Chimiques

3-Epi-Deoxynegamycin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Applications De Recherche Scientifique

3-Epi-Deoxynegamycin has several scientific research applications:

Chemistry: It is used in structure-activity relationship (SAR) studies to develop more potent readthrough agents.

Biology: The compound is studied for its ability to induce readthrough of PTCs, which can restore the function of genes with nonsense mutations.

Medicine: this compound shows potential for treating genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy.

Mécanisme D'action

The mechanism of action of 3-Epi-Deoxynegamycin involves its ability to induce readthrough of PTCs. This process allows the ribosome to bypass the premature stop codon and continue translating the full-length protein. The molecular targets and pathways involved include the ribosomal machinery and specific sequences in the mRNA that are prone to readthrough .

Comparaison Avec Des Composés Similaires

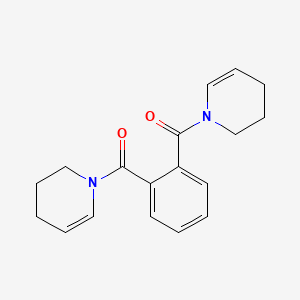

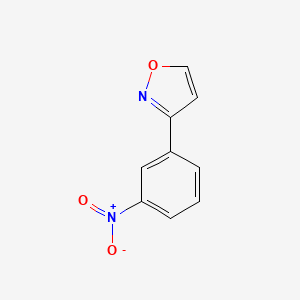

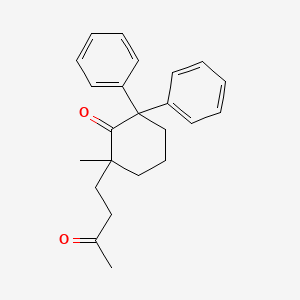

3-Epi-Deoxynegamycin is compared with other similar compounds, such as:

Negamycin: The parent compound with antimicrobial activity and readthrough potential.

5-Deoxy-3-Epi-Negamycin: Another derivative with enhanced readthrough activity but no antimicrobial activity.

Leucyl-3-Epi-Deoxynegamycin: A derivative with even more potent readthrough activity in eukaryotic cells.

The uniqueness of this compound lies in its balance of readthrough activity and reduced toxicity compared to other compounds like aminoglycosides, which are known for their high toxicity .

Propriétés

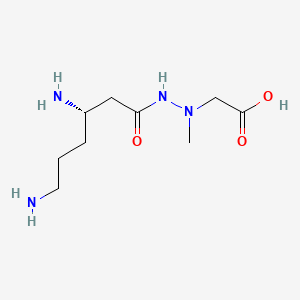

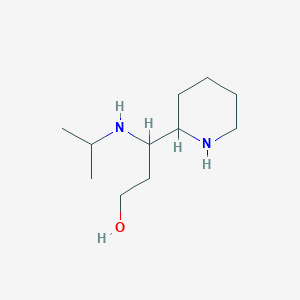

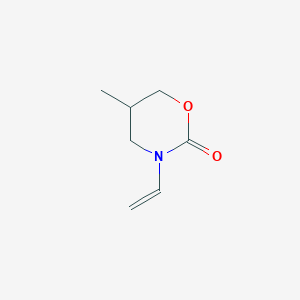

Formule moléculaire |

C9H20N4O3 |

|---|---|

Poids moléculaire |

232.28 g/mol |

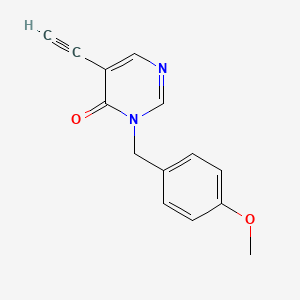

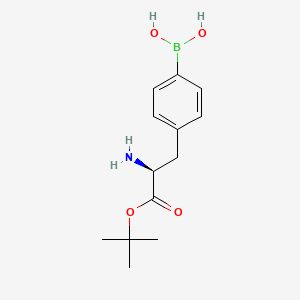

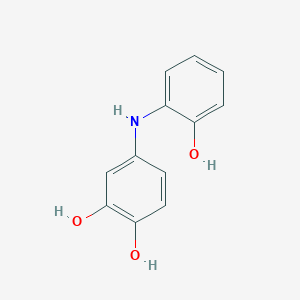

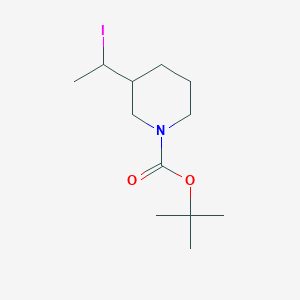

Nom IUPAC |

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid |

InChI |

InChI=1S/C9H20N4O3/c1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10/h7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1 |

Clé InChI |

GMDVGRCKPKMEFK-ZETCQYMHSA-N |

SMILES isomérique |

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N |

SMILES canonique |

CN(CC(=O)O)NC(=O)CC(CCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)

![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)